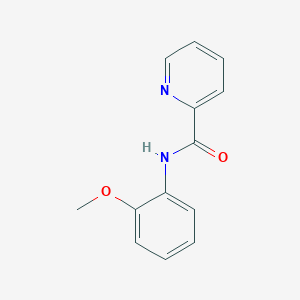

N-(2-Methoxyphenyl)picolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNYBKJCFJQTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Picolinamide Ligand Research

The study of picolinamide (B142947) and its derivatives is deeply rooted in the broader history of coordination chemistry, which traces back to the early observations of metal-ammine complexes. semanticscholar.org Picolinamide, as a ligand, presents a compelling bidentate or tridentate coordination capability through its pyridine (B92270) nitrogen, amide nitrogen, and carbonyl oxygen atoms. This versatility in coordination modes has long attracted the attention of chemists. researchgate.netresearchgate.net

Early research into picolinamide-based ligands focused on their fundamental coordination behavior with various transition metals. researchgate.net These studies laid the groundwork for understanding how electronic and steric factors influence the formation and stability of the resulting metal complexes. Over the decades, research has evolved from simple coordination complexes to more sophisticated applications.

A significant leap in picolinamide research came with the advent of modern catalytic chemistry. Scientists discovered that metal complexes incorporating picolinamide ligands could serve as efficient catalysts for a wide range of organic transformations. researchgate.netnih.govsinocompound.com The ability to tune the electronic properties of the ligand by introducing different substituents on the pyridine or N-aryl ring proved crucial for optimizing catalytic activity and selectivity. nih.gov This has led to the development of picolinamide-based catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. nih.govnih.govrsc.org

In parallel, the field of medicinal chemistry has recognized the potential of picolinamide derivatives. ontosight.airsc.org The picolinamide scaffold has been identified as a valuable pharmacophore in the development of therapeutic agents targeting a variety of biological targets. nih.govnih.gov This includes their investigation as antifungal agents, anticancer therapeutics, and modulators of neuroreceptors. nih.govacs.orgnih.gov The evolution of picolinamide research showcases a journey from fundamental coordination studies to the rational design of functional molecules for catalysis and medicine.

Significance of N 2 Methoxyphenyl Picolinamide in Ligand Design and Coordination Chemistry

N-(2-Methoxyphenyl)picolinamide stands out within the picolinamide (B142947) family due to the specific influence of the 2-methoxy group on its coordination properties and the resulting complex characteristics. The presence of this methoxy (B1213986) group introduces an additional potential donor site (the etheric oxygen) and influences the steric and electronic environment around the metal center. Current time information in Bangalore, IN.researchgate.net

The coordination of this compound to a metal ion, such as Nickel(II), has been shown to result in a hexadentate complex where the ligand utilizes all its possible donor sites. Current time information in Bangalore, IN.researchgate.net Theoretical and experimental studies, including DFT calculations, have been employed to understand the electronic structure and vibrational frequencies of such complexes. Current time information in Bangalore, IN.researchgate.net These investigations have revealed distortions in the geometry of the resulting complexes, which can be crucial for their reactivity and physical properties. Current time information in Bangalore, IN.researchgate.net

The coordination mode of picolinamide ligands can vary, with binding occurring through the pyridyl nitrogen and amide oxygen (N,O-coordination) or through the pyridyl and deprotonated amide nitrogens (N,N-coordination). rsc.orgnih.gov The specific coordination adopted by this compound and its derivatives can significantly impact the properties of the resulting metal complexes, including their photoluminescence and catalytic activity. rsc.org For instance, in iridium complexes, different coordination modes of picolinamide ancillary ligands have been shown to modulate the photoluminescence quantum yields. rsc.orgrsc.org

The ability to form stable complexes with a variety of transition metals, including nickel, palladium, and lanthanides, makes this compound a valuable building block in the design of new functional materials. researchgate.netresearchgate.netrsc.org The structural rigidity and defined coordination geometry imposed by the ligand are key to creating predictable and tunable molecular architectures.

Table 1: Physicochemical and Spectroscopic Data for N-(Aryl)picolinamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | Reference |

|---|---|---|---|---|---|

| N-Phenylpicolinamide | C12H10N2O | 198.22 | 78-79 | 10.03 (s, 1H), 8.62 (d, 1H), 8.31 (d, 1H), 7.96–7.87 (m, 1H), 7.82–7.76 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.36 (m, 2H), 7.15 (t, 1H) | |

| N-(4-Methoxyphenyl)picolinamide | C13H12N2O2 | 228.25 | 91-93 | 9.92 (s, 1H), 8.60 (ddt, 1H), 8.29 (dt, 1H), 7.92–7.86 (m, 1H), 7.73–7.67 (m, 2H), 7.49–7.44 (m, 1H), 6.95–6.90 (m, 2H), 3.81 (s, 3H) | iucr.org |

| This compound | C13H12N2O2 | 228.25 | - | - | nih.gov |

| N-(4-Acetamido)phenylpicolinamide | C14H13N3O2 | 255.27 | - | - | acs.org |

Data for this compound's melting point and NMR were not available in the searched sources.

Overview of Key Research Domains for N 2 Methoxyphenyl Picolinamide Derivatives

Ligand Design Principles and Coordination Modes

The design of this compound as a ligand is centered around the strategic placement of donor atoms, which dictates its coordination behavior with metal ions. The nitrogen atom of the pyridine (B92270) ring, the nitrogen of the deprotonated amide group, and the oxygen atom of the methoxy (B1213986) group are the primary coordination sites. researchgate.net

Bidentate and Tridentate Coordination Geometries

This compound primarily exhibits two modes of coordination: bidentate and tridentate. In its bidentate coordination, the ligand typically binds to a metal center through the pyridine nitrogen and the amide nitrogen, forming a stable five-membered chelate ring. rsc.orgresearchgate.netsemanticscholar.org This mode is common in various picolinamide-based complexes. rsc.orgresearchgate.net

More interestingly, the presence of the methoxyphenyl group allows for a tridentate coordination mode. In this arrangement, the metal ion is coordinated by the pyridine nitrogen, the deprotonated amide nitrogen, and the oxygen atom of the ortho-methoxy group. researchgate.net This results in the formation of a fused chelate ring system, which enhances the stability of the resulting complex. Studies on a Ni(II) complex with this compound have shown that the ligand can act as a tridentate donor, with the nickel ion utilizing all three available donor sites. researchgate.netresearchgate.net In a bis-ligand complex, this results in a hexadentate coordination environment around the metal center. researchgate.net

Influence of Substituents on Coordination Behavior

The electronic and steric properties of substituents on the picolinamide framework can significantly influence the coordination behavior of the ligand and the properties of the resulting metal complexes. While the focus of this article is on the 2-methoxy substituent, it is worth noting that in related N-aryl picolinamides, substituents on the phenyl ring can modulate the electron density at the donor atoms, thereby affecting the strength of the metal-ligand bonds and the redox potentials of the complexes. For instance, electron-withdrawing or electron-donating groups on the phenyl ring of N-aryl picolinamides have been shown to impact the electrochemical properties of their ruthenium complexes. rsc.org The position of the substituent is also crucial; an ortho-substituent, such as the methoxy group in this compound, can directly participate in coordination, leading to a change in the denticity of the ligand. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the amide proton. researchgate.netrsc.org

Picolinamide Complexes with Transition Metals (e.g., Ni(II), Pd(II), Cu(II), Mn(II), Fe(II/III), Ir, Ru)

A variety of transition metal complexes with picolinamide-based ligands, including this compound, have been synthesized and studied.

Nickel(II) Complexes: A notable example is the [Ni(L)₂] complex, where L is the deprotonated this compound. In this complex, the Ni(II) ion is in a distorted octahedral geometry, with each ligand acting in a tridentate fashion, coordinating through the pyridine nitrogen, amide nitrogen, and the methoxy oxygen. researchgate.netresearchgate.net

Palladium(II) Complexes: While specific studies on Pd(II) complexes with this compound are not extensively detailed in the searched literature, related picolinamide ligands have been used to synthesize Pd(II) complexes, which often exhibit square-planar geometry. mku.ac.ke

Copper(II) Complexes: The coordination chemistry of Cu(II) with the related ligand N-(4-methoxyphenyl)picolinamide has been elucidated, revealing a distorted square-planar geometry in a bis-ligand complex. researchgate.netresearchgate.net It is anticipated that this compound would form similar complexes, potentially with the methoxy group participating in coordination.

Manganese(II) Complexes: Picolinamide-type ligands have been shown to form distorted octahedral complexes with Mn(II). While specific structural data for the Mn(II) complex of this compound is not available, this known coordination behavior provides a likely model.

Iron(II/III) Complexes: Iron complexes with related hexadentate ligands featuring pyridyl-amide-thioether coordination have been synthesized, demonstrating the ability of picolinamide-like moieties to coordinate to both Fe(II) and Fe(III) centers. acs.org

Iridium and Ruthenium Complexes: Half-sandwich complexes of iridium and ruthenium containing picolinamide ligands have been prepared. researchgate.netacs.org These complexes often feature bidentate coordination of the picolinamide ligand through the pyridine and amide nitrogens. rsc.org For ruthenium, tris-complexes of the type [Ru(L-R)₃] have been synthesized, where the picolinamide ligands act as monoanionic bidentate N,N-donors. rsc.org

The following table summarizes the synthesized metal complexes with this compound and its close analogues.

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference(s) |

| Ni(II) | This compound | [Ni(L)₂] | Distorted Octahedral | researchgate.net, researchgate.net |

| Cu(II) | N-(4-Methoxyphenyl)picolinamide | [Cu(L)₂] | Distorted Square-Planar | researchgate.net, researchgate.net |

| Ru(III) | N-(aryl)picolinamide | [Ru(L-R)₃] | Octahedral | rsc.org |

| Ir(III) | Picolinamide | [Cp*IrLCl] | Pseudo-octahedral | acs.org |

Spectroscopic Characterization Techniques for Metal-Ligand Binding

A suite of spectroscopic techniques is employed to characterize the formation and structure of metal complexes with this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, a noticeable shift in the vibrational frequencies of the C=O and N-H bonds of the amide group is typically observed. The disappearance of the N-H stretching vibration and a shift in the C=O stretching frequency to lower wavenumbers are indicative of deprotonation and coordination of the amide group. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For the [Ni(L)₂] complex with this compound, d-d transitions and ligand-based charge transfer bands have been identified and compared with theoretical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. acs.orgnih.gov

The table below presents key spectroscopic data for the Ni(II) complex of this compound.

| Spectroscopic Technique | Key Observations for [Ni(L)₂] | Reference(s) |

| FT-IR | Shift in amide and pyridine vibrational modes upon coordination. | researchgate.net, researchgate.net |

| UV-Vis | d-d transition at ~760 nm; Ligand-based charge transfer at ~368 nm and ~255 nm. | researchgate.net |

Structural Elucidation via X-ray Crystallography of Complexes

For instance, the crystal structure of a ruthenium(III) complex with N-(4-methoxyphenyl)picolinamide, [Ru(L-OCH₃)₃], confirms the bidentate N,N-coordination of the ligands, resulting in an octahedral geometry around the ruthenium center. rsc.org Similarly, the structure of a copper(II) complex with N-(4-methoxyphenyl)picolinamide, bis[(4-methoxyphenyl)(picolinoyl)amido-κ²N:N′]copper(II), shows a distorted square-planar geometry. researchgate.net These structures provide valuable models for predicting the coordination environment in complexes of this compound.

The following table summarizes crystallographic data for a related picolinamide complex.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference(s) |

| [Ru(L-OCH₃)₃] | Monoclinic | P2₁/n | Ru-N(pyridine) and Ru-N(amide) | rsc.org |

| [Cu(L)₂] (L = N-(4-methoxyphenyl)picolinamide) | Triclinic | P-1 | Cu-N(pyridine) and Cu-N(amide) | researchgate.net |

Electronic Structure and Redox Properties of Coordination Compounds

The electronic environment of metal complexes containing this compound as a ligand has been elucidated through a combination of experimental techniques and theoretical calculations, revealing insights into their stability, reactivity, and magnetic and optical properties.

Electronic Structure and Magnetic Properties

The coordination of this compound (often denoted as HL, with L representing the deprotonated form) to metal ions significantly influences the electronic structure of the metal center. In the case of the nickel(II) complex, [Ni(L)2], the ligand acts in a tridentate fashion, with the nickel(II) ion utilizing all possible donor sites from two ligand molecules to form a hexadentate complex. researchgate.net This results in a paramagnetic compound with a room temperature solid-state magnetic moment of 2.90 Bohr Magnetons (BM), which indicates the presence of two unpaired electrons at the Ni(II) center. researchgate.net Density Functional Theory (DFT) calculations support this finding, revealing a spin state of S=1 for the Ni(II) ion. researchgate.net

The electronic absorption spectrum of the [Ni(L)2] complex provides further details. It displays a crystal field (d-d) transition at approximately 760 nm. researchgate.net Higher energy transitions observed around 368 nm and 255 nm are attributed to ligand-based charge transfer events. researchgate.net Time-Dependent DFT (TD-DFT) calculations have been employed to understand the nature of these electronic transitions by identifying the specific molecular orbitals involved. researchgate.net

For ruthenium(III) complexes with N-(aryl)picolinamides, including the methoxy derivative, the compounds are typically one-electron paramagnetic. rsc.org Their electronic spectra are characterized by intense Ligand-to-Metal Charge Transfer (LMCT) transitions in the visible region, a feature common for such coordination environments. rsc.orglibretexts.org

| Experimental λₘₐₓ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Calculated λₘₐₓ (nm) | Transition Assignment |

|---|---|---|---|

| 760 | 325 | - | Crystal Field (d-d) |

| 368 | 14180 | - | Ligand-based Charge Transfer |

| 255 | 26385 | - | Ligand-based Charge Transfer |

Redox Properties

The redox behavior of coordination compounds with this compound is a key aspect of their chemical reactivity. Cyclic voltammetry studies on ruthenium(III) complexes of N-(aryl)picolinamides, formulated as [Ru(L–R)3] (where L-R represents different substituted picolinamides), have provided significant insights. rsc.org These complexes exhibit reversible or quasi-reversible one-electron redox processes. rsc.orgntu.edu.tw

Specifically, the complexes show a Ru(III)/Ru(IV) oxidation couple at positive potentials and a Ru(III)/Ru(II) reduction couple at negative potentials (versus a Saturated Calomel Electrode, SCE). rsc.org For the complex where the substituent R is OCH₃ (corresponding to this compound), the Ru(III)/Ru(II) reduction potential is recorded at -0.38 V, and the Ru(III)/Ru(IV) oxidation is at 1.00 V. rsc.org The specific potential values are influenced by the electronic nature of the substituent on the aryl ring of the picolinamide ligand. rsc.orgacs.org This allows for the tuning of the redox potentials, which is crucial for designing complexes for specific applications, such as catalysts or photosensitizers. frontiersin.orggoettingen-research-online.de Researchers have successfully generated and spectroscopically characterized the corresponding one-electron oxidized [RuIV(L–H)3]⁺ and reduced [RuII(L–H)3]⁻ species in solution. rsc.org

| Substituent (R) | Ru(III)/Ru(II) Reduction | Ru(III)/Ru(IV) Oxidation |

|---|---|---|

| OCH₃ | -0.38 | 1.00 |

| CH₃ | -0.41 | 0.89 |

| H | -0.34 | 1.02 |

| Cl | -0.27 | 1.12 |

| NO₂ | -0.22 | 1.21 |

Catalytic Applications and Mechanistic Investigations Involving N 2 Methoxyphenyl Picolinamide Complexes

Role of N-(2-Methoxyphenyl)picolinamide as a Directing Group in C-H Functionalization

The picolinamide (B142947) moiety is a highly effective bidentate directing group, capable of coordinating to a metal center and positioning it in close proximity to a specific C-H bond within the substrate. chim.it This directed approach overcomes major challenges in C-H functionalization by providing a solution to both reactivity and regioselectivity. chim.ithbni.ac.in The formation of a stable metallacyclic intermediate is a key feature, which enables the selective transformation of a single C-H bond in a complex molecule. nih.gov Picolinamide has been successfully employed as a directing group in reactions catalyzed by various transition metals, including cobalt, palladium, and rhodium. chim.itnih.gov

The picolinamide directing group has proven instrumental in achieving high regioselectivity in C-H functionalization reactions. In cobalt-catalyzed systems, for instance, the picolinamide group directs the annulation of benzylamines with alkynes to yield 1,2-dihydroisoquinoline (B1215523) derivatives. chim.it For meta-substituted benzylamine (B48309) substrates, these reactions exhibit excellent regioselectivity, with functionalization occurring at the more sterically accessible ortho-C-H bond. chim.it The scope of these cobalt-catalyzed reactions is broad, tolerating a variety of substituents on the benzene (B151609) ring, including alkyl, aryl, halogen, and alkoxy groups, and accommodating both internal and terminal alkynes. chim.it

Palladium-catalyzed C-H olefination of phenylalanine and phenylethylamine derivatives also relies on the picolinamide directing group to ensure ortho-selectivity. nih.gov These reactions are compatible with a range of phenylalanine derivatives and various alkenes bearing either electron-donating or electron-withdrawing groups. nih.gov Similarly, rhodium-catalyzed C-H activation has been shown to proceed with high regioselectivity, favoring the functionalization of sp² C-H bonds over sp³ C-H bonds in competitive scenarios. hbni.ac.in

The table below summarizes the regioselectivity and scope of picolinamide-directed C-H functionalization across different catalytic systems.

| Metal Catalyst | Reaction Type | Substrate Example | Key Regioselectivity Feature | Functional Group Tolerance |

|---|---|---|---|---|

| Cobalt(II) Acetate | Alkyne Annulation | meta-Substituted Benzylamines | Functionalization at the more sterically accessible ortho-C-H bond. chim.it | Good tolerance for alkyl, aryl, halogen, and alkoxy groups. chim.it |

| Palladium(II) Acetate | Olefination | Phenylalanine Derivatives | Exclusive ortho-C-H olefination. nih.gov | Tolerates various substituents on the amino acid and diverse acrylates. nih.gov |

| Rhodium Complex | Alkenylation | Aryl Ketones | Prefers sp² C-H activation over sp³ C-H bonds in intramolecular competition. hbni.ac.in | Compatible with aryl halides and free hydroxyl groups. hbni.ac.in |

The mechanism of picolinamide-directed C-H functionalization varies depending on the metal catalyst and reactants involved, but generally initiates with the coordination of the picolinamide's pyridine (B92270) and amide nitrogen atoms to the metal center. This is followed by the activation of a proximal C-H bond to form a metallacyclic intermediate.

Two primary mechanistic manifolds are proposed for palladium-catalyzed reactions: a Pd(II)/Pd(0) pathway and a Pd(II)/Pd(IV) pathway. nih.gov

Pd(II)/Pd(0) Cycle: In the case of olefination, the initial Ar-Pd intermediate coordinates with the olefin. Subsequent 1,2-migratory insertion followed by β-hydride elimination yields the functionalized product and a Pd(0) species. An oxidant, such as Ag₂CO₃, is then required to regenerate the active Pd(II) catalyst. nih.gov

Pd(II)/Pd(IV) Cycle: For functionalization with electrophilic reagents, the palladacycle can undergo a two-electron oxidation to a Pd(IV) species. This is followed by C-O or C-X bond-forming reductive elimination to release the product and regenerate the Pd(II) catalyst. nih.gov Detailed studies have shown that this reductive elimination can proceed through an ionic mechanism involving the dissociation of a ligand to form a 5-coordinate cationic intermediate. nih.gov

In cobalt-catalyzed reactions, a plausible mechanism involves the oxidation of Co(II) to Co(III), followed by a concerted metalation-deprotonation (CMD) step to form the cobaltacycle intermediate. chim.it Subsequent coordination and migratory insertion of the coupling partner (e.g., an alkyne) into the Co-C bond, followed by reductive elimination, affords the final product. chim.it For rhodium-catalyzed reactions, kinetic studies of similar systems suggest that C-H activation also proceeds via a CMD pathway. acs.org

Picolinamide-Supported Metal Catalysis

Beyond its role as a directing group, the picolinamide scaffold serves as an effective ancillary ligand in a variety of metal-catalyzed reactions. The bidentate coordination and tunable electronic properties of substituted picolinamides, such as this compound, help to stabilize the metal center and promote catalytic activity.

Direct transamidation, the conversion of one amide into another, is a challenging yet highly desirable transformation. Picolinamide-based systems have enabled progress in this area. While direct catalysis using the subject compound is not widely documented, related systems highlight the potential. An efficient strategy for the cleavage of the picolinamide directing group itself demonstrates a novel transamidation pathway. In this process, picolinamides are first activated with a Boc group. The resulting tertiary N-Boc-N-substituted picolinamides then undergo a nickel-catalyzed esterification with ethanol, which effectively cleaves the picolinamide C-N bond. researchgate.netscispace.com The ethyl picolinate (B1231196) byproduct can be recycled to reinstall the directing group, making the process synthetically efficient. researchgate.netscispace.com

Furthermore, half-sandwich ruthenium complexes bearing N-phenylpicolinamide ligands have been shown to be effective catalysts for transamidation reactions. These catalysts are noted for their stability in the presence of air and moisture. The general mechanism for metal-catalyzed transamidation often involves the coordination of the amide to the metal center, which activates the carbonyl group for nucleophilic attack by an incoming amine. mdpi.com

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Ni(cod)₂ | Cleavage/Esterification of N-Boc-picolinamides | Enables a two-step secondary amide transamidation. nih.gov The picolinamide byproduct can be recycled. researchgate.net | researchgate.netnih.gov |

| Half-Sandwich Ruthenium Complexes | Direct Transamidation | Utilizes N-phenylpicolinamide ligands; catalyst is stable to air and moisture. |

The interconversion of carbon dioxide (CO₂) and formic acid (FA) is a critical reaction for chemical hydrogen storage. Cp*Iridium complexes containing picolinamide ligands have emerged as highly efficient catalysts for both the hydrogenation of CO₂ to FA and the reverse dehydrogenation of FA. nih.govosti.gov The N-substituent on the picolinamide ligand significantly impacts the catalytic activity and pH dependence of the system. osti.gov For instance, an N-phenylpicolinamide iridium catalyst demonstrated a remarkably high turnover frequency (TOF) of 118,000 h⁻¹ for FA dehydrogenation at 60 °C and achieved a turnover number (TON) of 1,000,000. osti.gov

To enhance catalyst recovery and reusability, a molecular iridium picolinamide catalyst has been successfully immobilized onto mesoporous silica (B1680970). nih.govacs.orgnih.gov This heterogeneous catalyst (Ir_PicaSi_SiO₂) shows catalytic activity in CO₂ hydrogenation that is comparable to its homogeneous counterpart. nih.govacs.org In FA dehydrogenation, the immobilized catalyst is about half as active but benefits from having no induction period. nih.govacs.org Spectroscopic analysis indicates the formation of cationic iridium sites on the silica surface, suggesting that the reaction pathway for the supported catalyst differs from that of the molecular system. nih.govacs.org

Picolinamide derivatives have been identified as a potent family of bidentate ligands for copper-catalyzed aryl ether synthesis, a variant of the Ullmann cross-coupling reaction. nih.govdntb.gov.ua These ligands enable the coupling of aryl iodides with a wide range of phenols, including sterically hindered substrates that are typically challenging. nih.gov A study on structure-activity relationships revealed that a fluorine-substituted ligand, N-(2-fluorophenyl)picolinamide, provided excellent yields. nih.gov

Preliminary mechanistic investigations suggest that the electronic properties of the substituents on the picolinamide ligand play a crucial role in modulating the redox properties of the copper center, which in turn affects the efficacy of the coupling process. nih.gov Microwave-assisted copper catalysis using an N-(2-fluorophenyl)picolinamide ligand has also been developed for the synthesis of bioactive prenylated diresorcinols, highlighting the practical utility of this system for producing complex molecules under mild conditions with shorter reaction times. semanticscholar.org

Cascade Reactions and Heterocycle Synthesis

The picolinamide functional group serves as a versatile anchor and directing group in a variety of metal-catalyzed reactions, enabling the efficient construction of complex molecular architectures. One notable application is in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to the rapid synthesis of heterocyclic compounds. These processes are highly valued in organic synthesis for their atom economy and operational simplicity.

A significant example involves the palladium-catalyzed synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and various aldehydes. rsc.orgresearchgate.net In a study, it was demonstrated that employing palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) as a catalyst in n-octane facilitates a cascade reaction that involves the condensation of one molecule of picolinamide with two molecules of an aldehyde. rsc.orgresearchgate.net This one-pot protocol provides efficient access to triaryloxazoles, which are valuable structural motifs in pharmaceuticals and materials science. researchgate.net

The reaction is proposed to be promoted by trifluoroacetic acid (TFA), which is generated in situ from the Pd(TFA)₂ catalyst. rsc.orgresearchgate.net Mechanistic investigations, including ¹⁸O labeling studies, have revealed that this tandem reaction proceeds through a pathway distinct from the classical Robinson-Gabriel oxazole (B20620) synthesis. rsc.orgresearchgate.net The proposed mechanism begins with the nucleophilic attack of the picolinamide's amide nitrogen on an aldehyde molecule to form an aminal intermediate. rsc.org Subsequent steps involve proton removal by the neighboring pyridine nitrogen, further reaction with a second aldehyde molecule, and eventual cyclization and aromatization to yield the oxazole ring. rsc.org

The scope of this reaction has been explored with various substituted benzaldehydes, demonstrating its utility for creating a library of functionalized oxazoles.

Table 1: Synthesis of 4,5-Disubstituted 2-(Pyridin-2-yl)oxazoles via Pd-Catalyzed Cascade Reaction

| Entry | Aldehyde Substrate | Resulting Oxazole Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | 4,5-Diphenyl-2-(pyridin-2-yl)oxazole | 62 | researchgate.net |

| 2 | 4-Chlorobenzaldehyde | 4,5-Bis(4-chlorophenyl)-2-(pyridin-2-yl)oxazole | 75 | researchgate.net |

| 3 | 4-Methylbenzaldehyde | 4,5-Bis(4-methylphenyl)-2-(pyridin-2-yl)oxazole | 68 | researchgate.net |

| 4 | 2-Naphthaldehyde | 4,5-Di(naphthalen-2-yl)-2-(pyridin-2-yl)oxazole | 55 | researchgate.net |

| 5 | 4,5-Bis(2-methoxyphenyl)-2-(pyridin-2-yl)oxazole | 4,5-Bis(2-methoxyphenyl)-2-(pyridin-2-yl)oxazole | 47 | rsc.org |

Reaction conditions: Picolinamide (1.0 mmol), aldehyde (5 mmol), Pd(TFA)₂ (5 mol%), in n-octane at 150°C for 17 hours. researchgate.net

Immobilization of this compound Catalysts and Heterogeneous Catalysis

While homogeneous catalysts based on picolinamide complexes offer high activity and selectivity, their separation from the reaction products and subsequent reuse can be challenging and costly, limiting their industrial applicability. nih.gov To overcome these limitations, significant research has focused on the immobilization of these catalysts onto solid supports, transitioning them into heterogeneous systems. nih.govnih.gov This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous ones, such as easy separation, enhanced stability, and potential for use in continuous flow reactors. unimi.itresearchgate.net

Strategies for Catalyst Support and Stability

Several strategies have been developed to immobilize picolinamide-based catalysts onto various solid supports, ensuring the stability and integrity of the catalytic species. The choice of support and the method of immobilization are critical factors that influence the final catalyst's performance. mdpi.com

Covalent Grafting onto Inorganic Supports: A prominent strategy involves modifying the picolinamide ligand with a functional group that can form a covalent bond with the support material. nih.gov In one such approach, an iridium picolinamide complex was prepared for heterogeneous catalysis by first synthesizing a picolinamide ligand bearing a (3-triethoxysilyl)propyl group on the amide nitrogen. nih.govacs.org This modified ligand was then immobilized onto high-surface-area mesoporous silica via a sol-gel procedure. nih.govnih.gov The subsequent reaction with an iridium precursor, [Cp*IrCl₂]₂, yielded the final silica-supported catalyst, Ir_PicaSi_SiO₂. nih.govacs.org This method ensures a strong linkage between the catalyst and the support, minimizing leaching of the active metal. The resulting material benefits from the high surface area (595 m² g⁻¹) and defined porosity of the silica support, which is ideal for catalytic applications. nih.gov

Anchoring onto Functionalized Polymers and Silica: Another versatile method involves synthesizing picolinamide derivatives with a built-in anchor for attachment to a support. Chiral N-picolylimidazolidinones, a class of picolinamide-based organocatalysts, have been immobilized using this principle. unimi.itresearchgate.net In one instance, a chiral scaffold derived from (L)-Tyrosine was used, which contains a phenolic residue. researchgate.net This residue serves as a handle to graft the catalyst onto a silica support. unimi.it An alternative approach involved incorporating a styrene (B11656) moiety into the catalyst structure, which was then co-polymerized to create a polystyrene-supported catalyst. unimi.it This latter strategy proved highly effective, suggesting that the nature of the support (e.g., polystyrene vs. silica) can significantly impact catalytic efficiency. unimi.it

These immobilization techniques not only facilitate catalyst recovery but can also enhance catalyst stability by preventing aggregation or decomposition of the active sites. mdpi.com

Computational and Theoretical Investigations of N 2 Methoxyphenyl Picolinamide and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying N-(2-Methoxyphenyl)picolinamide and its derivatives, balancing computational cost with accuracy. nih.govsemanticscholar.org It has been widely used to predict geometries, vibrational frequencies, and electronic properties of various molecules, including metal complexes. semanticscholar.orgacs.orgresearchgate.netmdpi.com The B3LYP functional is a popular choice, often providing a good balance between accuracy and efficiency for calculations on drug-like molecules and metal complexes. nih.gov

DFT calculations are crucial for determining the stable three-dimensional structures of molecules. For the Ni(II) complex of deprotonated this compound, [Ni(II)L₂], geometry optimization reveals a distorted octahedral coordination environment around the Ni(II) center. researchgate.netresearchgate.net In this complex, the Ni(II) ion utilizes all available donor sites from two tridentate ligands, which include the pyridine (B92270) nitrogen, the deprotonated amide nitrogen, and the ether oxygen. researchgate.netresearchgate.net

The distortion from an ideal octahedral geometry is evident from the calculated bond angles. researchgate.net The axial angles deviate from the ideal 180°, and equatorial angles differ from the ideal 90°, with ranges of 157.015–174.130° and 76.445–103.077°, respectively. researchgate.net Such calculations provide precise bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. researchgate.netrsc.org The electronic structure analysis for the [Ni(II)L₂] complex indicates a closed-shell electronic configuration with a spin state of S=1, consistent with a Ni(II) center containing two unpaired electrons. researchgate.net

Table 1: Selected Optimized Bond Lengths and Angles for [Ni(II)(this compound)₂]

| Parameter | Value | Reference |

|---|---|---|

| Ni-N (amide) | Comparable to similar reported complexes | researchgate.net |

| Ni-N (pyridine) | Comparable to similar reported complexes | researchgate.net |

| Ni-O (ether) | Comparable to similar reported complexes | researchgate.net |

| Axial Angles | 157.015° - 174.130° | researchgate.net |

| Equatorial Angles | 76.445° - 103.077° | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules, providing insights into their electronic transitions. nih.govbenasque.org For the [Ni(II)L₂] complex, TD-DFT calculations were performed to understand its absorption spectrum, which shows a good correlation with experimental results. researchgate.netresearchgate.net

The calculations, performed using the polarizable continuum model (CPCM) with dichloromethane (B109758) as the solvent, identified several key electronic transitions. researchgate.net The experimental spectrum shows a low-intensity crystal field (d-d) transition around 760 nm and higher-energy ligand-based charge transfer bands around 368 nm and 255 nm. researchgate.net The TD-DFT results successfully reproduced these features, assigning a very low-intensity transition at a higher wavelength (751 nm) to a d-d transition. researchgate.netresearchgate.net Two more prominent transitions calculated at 378 nm and 331 nm were attributed to charge transfer from the anisole (B1667542) ring to the pyridine ring, and a charge transfer involving the anisole and amidato oxygen to the pyridine ring, respectively. researchgate.netresearchgate.net The agreement between the calculated and experimental spectra validates the computational approach and provides a detailed understanding of the electronic structure. researchgate.netresearchgate.net

Table 2: Experimental vs. TD-DFT Calculated Electronic Transitions for [Ni(II)(this compound)₂] in CH₂Cl₂

| Transition Type | Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Assignment | Reference |

|---|---|---|---|---|

| d-d transition | 760 | 751 | Crystal field transition | researchgate.netresearchgate.net |

| Charge Transfer | 368 | 378 | Anisole to pyridine ring charge transfer | researchgate.netresearchgate.net |

| Charge Transfer | - | 331 | Anisole and amidato oxygen to pyridine ring charge transfer | researchgate.netresearchgate.net |

| Charge Transfer | 255 | - | Ligand-based charge transfer | researchgate.net |

Quantum Chemical Studies of Bonding and Reactivity

Quantum chemical studies provide a fundamental understanding of chemical bonding and reactivity that is not directly accessible through experiments. rsc.orgfrontiersin.org For this compound and its complexes, these studies elucidate how the ligand coordinates to metal centers and influences their catalytic activity. The deprotonated carboxamidate nitrogen is a key feature, acting as both a σ- and π-electron donor, which can stabilize metal ions in higher oxidation states and confer exceptional hydrolytic stability. researchgate.net

The reactivity of the molecule can be predicted using global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.govijarset.com These parameters help in understanding the stability and reactivity trends. For instance, a molecule with a smaller energy gap between its frontier molecular orbitals is generally more reactive. frontiersin.org Computational studies on related picolinamide (B142947) derivatives have shown that these descriptors can predict the molecule's capacity to accept electrons and identify reactive sites. ajrconline.org

Molecular Orbital Analysis (e.g., HOMO-LUMO, Spin-Density Plots)

Molecular orbital (MO) theory is central to understanding electronic transitions and reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) relates to the molecule's kinetic stability and the energy of its lowest electronic excitation. frontiersin.orgschrodinger.com

For the [Ni(II)L₂] complex, MO analysis reveals significant details about its electronic structure. researchgate.net The spin-density plot shows a value of +0.82 on the nickel atom, confirming the S=1 spin state for the Ni(II) center. researchgate.net Analysis of the magnetic orbitals indicates that the singly occupied molecular orbital (SOMO) and other frontier orbitals have substantial nickel character (72-78%), which is crucial for the complex's magnetic and electronic properties. researchgate.net In studies of related N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, the negative energies of the HOMO and LUMO orbitals were indicative of stable molecules, with the energy gap helping to assess relative stability. ajrconline.org

Table 3: Global Reactivity Descriptors for Picolinamide Derivatives

| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|---|

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide (5a-c) | -5.9863 to -6.2767 | -1.4743 to -1.5298 | Higher for more stable compounds | 3.1691 (for most electrophilic compound) | ajrconline.org |

Mechanistic Computational Studies of Catalytic Pathways

Picolinamide moieties are widely used as directing groups in transition-metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.net Computational studies are invaluable for mapping out the complex catalytic cycles of these reactions. acs.org For nickel-catalyzed reactions, mechanistic investigations often explore different potential pathways, such as those involving Ni(II)/Ni(IV) or Ni(II)/Ni(III)/Ni(I) intermediates. rsc.org

A common proposed mechanism for β-C(sp³)–H arylation begins with the coordination of the picolinamide derivative to a Ni(II) catalyst. rsc.org This is followed by a concerted metalation-deprotonation (CMD) step to form a cyclometalated Ni(II) intermediate. rsc.org Subsequently, oxidative addition of an aryl halide leads to a high-valent Ni(IV) complex. The cycle is closed by reductive elimination, which forms the C-C bond, and protodemetalation to release the product and regenerate the Ni(II) catalyst. rsc.org Computational modeling helps to determine the energetics of these steps, identifying the rate-determining step and explaining the observed selectivity and reactivity.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

The solid-state packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. iucr.orgresearchgate.netresearchgate.netfrontiersin.orgmdpi.com While a specific study for this compound was not found, analysis of the closely related N-(4-Methoxyphenyl)picolinamide (MPPA) provides significant insight into the expected interactions. iucr.orgresearchgate.net

For MPPA, Hirshfeld surface analysis reveals that H···H interactions are dominant, highlighting the importance of van der Waals forces in the crystal packing. iucr.orgresearchgate.net This is followed by C···H and O···H contacts, which indicate the presence of various hydrogen bonds. iucr.orgresearchgate.net Energy framework calculations further quantify the interaction energies between molecules. For MPPA, these calculations yield a total interaction energy of -138.3 kJ mol⁻¹, confirming that the crystal structure is stabilized by a combination of electrostatic and dispersion forces. iucr.orgresearchgate.net Such analyses are crucial for understanding the supramolecular assembly and the physical properties of the crystalline material. mdpi.com

Table 4: Contribution of Intermolecular Contacts to the Hirshfeld Surface of N-(4-Methoxyphenyl)picolinamide

| Interaction Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | Dominant | iucr.orgresearchgate.net |

| C···H | Substantial | iucr.orgresearchgate.net |

| O···H | Substantial | iucr.orgresearchgate.net |

Mentioned Compounds

Supramolecular Chemistry and Crystal Engineering of N 2 Methoxyphenyl Picolinamide Analogues

Self-Assembly Principles and Crystal Packing Motifs

The self-assembly of picolinamide (B142947) derivatives in the crystalline state is predominantly governed by a hierarchy of non-covalent interactions, leading to thermodynamically stable, ordered structures. For analogues like N-(4-methoxyphenyl)picolinamide (MPPA), the molecular conformation is nearly planar, a feature that facilitates efficient packing. iucr.orgresearchgate.net This planarity is often stabilized by intramolecular hydrogen bonds. iucr.orgresearchgate.net

In the crystal lattice of MPPA, molecules are interconnected through a network of weak interactions. iucr.org A common motif observed in related structures, such as N-(chlorophenyl)pyridinecarboxamides, is the aggregation via N–H···Npyridine hydrogen bonds, which can form chains or ring motifs. acs.org For instance, in some derivatives, these interactions generate C(7) or C(6) chains. scispace.com The packing is often further consolidated by other weak interactions, contributing to a cohesive three-dimensional architecture.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions, Van der Waals Forces)

A detailed analysis of the intermolecular forces in picolinamide analogues reveals a complex interplay of hydrogen bonds, C-H...π interactions, and van der Waals forces, which collectively dictate the crystal packing.

The following table summarizes the key intermolecular interactions observed in the analogue N-(4-methoxyphenyl)picolinamide (MPPA), which provide a model for understanding the potential interactions in N-(2-methoxyphenyl)picolinamide.

| Interaction Type | Description | Reference |

| Intramolecular Hydrogen Bonds | Stabilize the near-planar conformation of the molecule. | iucr.orgresearchgate.net |

| Intermolecular Hydrogen Bonds | Primarily N–H···Npyridine and N–H···O interactions, forming chains and contributing to crystal cohesion. | iucr.orgacs.orgscispace.com |

| C-H...π Interactions | Significant interactions between C-H bonds and the aromatic rings, further stabilizing the crystal packing. | iucr.orgresearchgate.net |

| H⋯H Interactions (van der Waals) | The most dominant type of intermolecular contact, indicating the major role of van der Waals forces. | iucr.orgresearchgate.net |

| C⋯H and O⋯H Interactions | Also contribute significantly to the overall intermolecular contacts. | iucr.orgresearchgate.net |

Co-crystallization Strategies and Supramolecular Synthons

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a compound by combining it with a suitable co-former. japsonline.com The design of co-crystals relies on the predictable formation of robust intermolecular interactions known as supramolecular synthons. nih.gov

For picolinamide derivatives, the amide and pyridine (B92270) functionalities are key players in forming predictable supramolecular synthons. The amide group can form strong N–H···O hydrogen bonds, leading to either amide-amide homosynthons or amide-co-former heterosynthons. mdpi.com The pyridine nitrogen is a strong hydrogen bond acceptor, readily forming N–H···Npyridine interactions. acs.org

In the context of this compound, potential co-crystallization strategies would involve selecting co-formers with complementary functional groups capable of forming robust synthons with the picolinamide moiety. Carboxylic acids are common co-formers, as they can form strong O-H···Npyridine or O-H···O=C(amide) hydrogen bonds. Other potential co-formers could include other amides, phenols, or compounds with other hydrogen bond donor/acceptor sites.

The study of a naproxen-picolinamide co-crystal demonstrates the formation of a COOH–CONH hydrogen-bonded dimer, a well-established supramolecular synthon. researchgate.net The selection of co-formers is guided by understanding the hierarchy and reliability of these synthons. nih.gov

The table below lists some common supramolecular synthons that would be anticipated in the co-crystallization of this compound.

| Synthon Type | Functional Groups Involved | Description |

| Amide-Amide Homosynthon | Amide (N-H, C=O) | Two amide groups forming a hydrogen-bonded dimer. |

| Amide-Carboxylic Acid Heterosynthon | Amide (N-H, C=O), Carboxylic Acid (O-H, C=O) | An amide and a carboxylic acid group forming a hydrogen-bonded pair. |

| Pyridine-Carboxylic Acid Heterosynthon | Pyridine (N), Carboxylic Acid (O-H) | The pyridine nitrogen accepting a hydrogen bond from a carboxylic acid. |

| Amide-Pyridine Heterosynthon | Amide (N-H), Pyridine (N) | The amide N-H group donating a hydrogen bond to the pyridine nitrogen. |

Advanced Applications of N 2 Methoxyphenyl Picolinamide in Chemical Research Excluding Clinical Outcomes and Basic Properties

Ligand Design for Selective Metal Ion Separation (e.g., Actinide/Lanthanide Extraction)

The separation of actinides from lanthanides is a significant challenge in the management of used nuclear fuel, primarily due to their similar ionic radii and coordination chemistry. rsc.org N-(2-Methoxyphenyl)picolinamide and its derivatives have emerged as promising ligands for this purpose, demonstrating notable selectivity in liquid-liquid extraction processes. nih.govmdpi.com The core principle behind their application lies in the design of ligands that can exhibit preferential binding to actinide ions over lanthanide ions. unm.edu

Principles of Selectivity and Extraction Efficiency

The selectivity of picolinamide-based ligands for actinides over lanthanides stems from the subtle differences in their electronic structures and bonding characteristics. Actinides have a greater tendency to engage in covalent bonding with soft donor atoms, such as the nitrogen atom in the pyridine (B92270) ring of the picolinamide (B142947) moiety, compared to lanthanides, which primarily form ionic bonds. nih.govresearchgate.net The extraction process involves the formation of a metal-ligand complex that is then extracted into an organic phase. rsc.org

The efficiency of this extraction is quantified by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase. A high distribution ratio indicates effective extraction. The selectivity is measured by the separation factor (SF), which is the ratio of the distribution ratios of two different metal ions (e.g., SF_Am/Eu = D_Am / D_Eu). A large separation factor signifies a high degree of selectivity. rsc.org

Research has shown that modifying the electronic properties of the picolinamide ligand can significantly impact extraction efficiency. For instance, introducing electron-withdrawing groups on the pyridine ring can enhance the distribution ratios for Americium(III) by over 300 times compared to ligands with electron-donating groups. nih.gov Picolinamide ligands have demonstrated the ability to selectively extract Am(III) over Eu(III), particularly at a pH of around 3.0. nih.govmdpi.com

Below is a table summarizing the relationship between percent extraction and distribution ratio, key metrics in evaluating ligand performance. rsc.org

| Percent Extraction (%E) | Distribution Ratio (D) |

| 1 | 0.01 |

| 10 | 0.1 |

| 25 | 0.3 |

| 50 | 1.0 |

| 75 | 3.0 |

| 90 | 9.0 |

| 99 | 99 |

This table illustrates how the percentage of a metal ion extracted into the organic phase corresponds to its distribution ratio.

Integration into Advanced Separation Systems (e.g., Ionic Liquids)

To enhance the efficiency and practicality of actinide/lanthanide separation, this compound and its analogs are often incorporated into advanced separation systems, including those utilizing ionic liquids (ILs). researchgate.netmdpi.com Ionic liquids are salts that are in a liquid state at or near room temperature and are considered green solvents due to their low vapor pressure and high thermal stability. mdpi.comfrontiersin.org

In these systems, the picolinamide ligand can be part of the organic phase, which may be a conventional organic solvent or an ionic liquid itself. researchgate.net The use of ionic liquids as the solvent can offer several advantages, such as improved extraction efficiency, enhanced selectivity, and faster separation kinetics due to their unique physicochemical properties. nih.govrsc.org Supported liquid membranes (SLMs), where a porous support is impregnated with an ionic liquid containing the extractant, represent an advanced application. mdpi.com This configuration can lead to more stable and efficient separation processes.

Development of Chemical Probes and Ligands for Receptor Interaction Studies (Chemical Aspects)

This compound and its structural analogs have been instrumental in the development of chemical probes and ligands for studying receptor interactions, particularly for metabotropic glutamate (B1630785) receptors (mGluRs). nih.govacs.orgnih.gov These receptors are involved in a variety of neurological processes, and selective ligands are crucial tools for their investigation. nih.gov

Structure-Activity Relationship Investigations (Chemical Design)

Structure-activity relationship (SAR) studies are fundamental to the design of potent and selective receptor ligands. For picolinamide derivatives, SAR investigations have revealed key structural features that govern their activity. For instance, in a series of N-(4-acetamido)phenylpicolinamides, substitutions on the phenyl ring were found to significantly impact potency. nih.govacs.org

The following table presents SAR data for a series of N-(4-acetamido)phenylpicolinamide analogs as positive allosteric modulators of mGluR4, highlighting the effect of substitutions on the phenyl ring. nih.govacs.org

| Compound | Substitution | Potency (nM) |

| 10a | 2-chlorophenyl | 517 |

| 12f | 2-fluorophenyl | 2380 |

| 12a | 2-methylphenyl | 958 |

| 12i | 2-methoxyphenyl | inactive |

| 12d | 2-chloro-4-fluoro | 114 |

| 12g | 2,4-difluoro | inactive |

| 12b | cyclohexyl | 426 |

| 12c | phenyl | 361 |

| 12e | isopropyl | 4270 |

| 9h | 2-pyridyl | 99.5 |

| 9g | pyrazine | 1780 |

| 9i | 4-pyrimidine | 1330 |

This table showcases how modifications to the phenyl and other appended groups of the picolinamide scaffold influence the compound's potency as an mGluR4 positive allosteric modulator.

These studies have shown that the nature and position of substituents on the aromatic rings are critical for activity. For example, a 2-chlorophenyl substitution was found to be superior to other 2-substituted analogs, and the addition of a 4-fluoro group to the 2-chloro analog further enhanced potency. nih.govacs.org The replacement of the phenyl ring with various heterocyclic systems also led to significant variations in activity, with a 2-pyridyl group showing the best potency in one series of compounds. nih.govacs.org

Synthetic Strategies for Radioligand Precursors

The development of radioligands for positron emission tomography (PET) imaging is a crucial application of this compound analogs, enabling the non-invasive study of receptor distribution and function in vivo. nih.govresearchgate.net The synthesis of these radioligands typically involves the preparation of a precursor molecule that can be readily labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]). uchicago.eduthno.org

A common strategy for the synthesis of [11C]-labeled picolinamide derivatives is the O-methylation of a corresponding hydroxyl precursor using [11C]methyl iodide ([11C]CH3I). researchgate.netthno.org For example, [11C]ML128, a PET radiotracer for mGluR4, was synthesized from its precursor, N-(4-chloro-3-hydroxyphenyl)-2-picolinamide. researchgate.net The synthesis of these precursors often involves multi-step reaction sequences. nih.govacs.org

For the preparation of [18F]-labeled analogs, nucleophilic aromatic substitution (S_NAr) is a frequently employed method, where a suitable leaving group on the aromatic ring is displaced by [18F]fluoride. uchicago.edumdpi.com The design of the precursor is critical to ensure efficient and regioselective radiolabeling.

This compound as a Building Block in Complex Chemical Syntheses

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.govsigmaaldrich.com Its inherent structural features and chemical reactivity allow for its incorporation into larger, more elaborate molecular architectures. researchgate.net

The amide bond in this compound provides a stable and planar linkage, which can be a key structural element in the design of compounds targeting specific biological macromolecules. nih.gov The pyridine and methoxyphenyl rings offer multiple sites for functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. researchgate.net For instance, the synthesis of novel heterocyclic compounds often starts from commercially available building blocks like picolinamide derivatives. sigmaaldrich.com The synthesis of a copper(II) complex with (4-methoxyphenyl)picolinamide highlights the ligand's ability to coordinate with metal ions, a property that can be exploited in the design of metallodrugs or catalysts. researchgate.net Furthermore, derivatives of this compound have been utilized in the construction of complex molecules for various research applications, including the development of chemical probes. smolecule.com

Future Research Directions and Emerging Opportunities for N 2 Methoxyphenyl Picolinamide Chemistry

Development of Novel Synthetic Methodologies for N-(2-Methoxyphenyl)picolinamide Scaffolds

The picolinamide (B142947) functional group is a highly effective directing group in modern synthetic chemistry, facilitating challenging C-H activation and functionalization reactions. Future research is poised to leverage this property to build more complex molecular architectures based on the this compound framework.

A promising avenue involves the use of the picolinamide moiety to direct palladium-catalyzed C–H/N–H coupling reactions. This strategy has been successfully employed to synthesize fluorinated indoline (B122111) scaffolds from picolinamide-bearing precursors, demonstrating the power of this approach to construct medicinally relevant heterocycles. thieme-connect.com Research into expanding the scope of these C-H functionalization reactions to different positions on the this compound core could yield a diverse library of novel compounds. Furthermore, developing synthetic routes to derivatives, such as those incorporating a chromen-4-one scaffold, represents another area for exploration. vulcanchem.com

The utility of a directing group is significantly enhanced by the ability to remove it efficiently. Consequently, the development of novel cleavage methods for the picolinamide group is critical. Nickel-catalyzed esterification has been shown to be an effective method for cleaving N-Boc activated picolinamides, yielding valuable N-Boc protected amines. researchgate.net Future work could focus on developing even milder or more selective cleavage conditions, potentially orthogonal to other protecting groups, which would broaden the synthetic utility of the this compound scaffold in multi-step total synthesis.

Exploration of this compound in Underexplored Catalytic Systems

While picolinamide ligands have been used extensively with precious metal catalysts like palladium and rhodium, there is a significant opportunity to explore their utility with more earth-abundant and cost-effective metals. Cobalt-catalyzed reactions, for instance, have shown promise in the synthesis of heterocycles where picolinamide acts as a directing group. chim.it Investigating the performance of this compound as a ligand in cobalt-, nickel-, or copper-catalyzed systems for various transformations, such as C-H annulation and cross-coupling reactions, is a key area for future research.

The this compound ligand can act in a tridentate fashion, coordinating through the pyridine (B92270) nitrogen, the amide oxygen (in its deprotonated, amidato form), and the ether oxygen of the methoxy (B1213986) group. This coordination mode has been characterized in a Nickel(II) complex, [Ni(II)L₂], where two deprotonated ligands form a hexadentate complex with the metal center. researchgate.netresearchgate.net Understanding the coordination chemistry and electronic structure of such complexes is fundamental to designing new catalytic cycles. Future studies could explore how modifying the substituents on the phenyl ring or the pyridine ring influences the stability, reactivity, and catalytic activity of the resulting metal complexes.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the design of new compounds and catalysts. For this compound, computational studies are crucial for understanding its behavior as a ligand and for designing derivatives with tailored properties.

Detailed theoretical studies have been performed on the Ni(II) complex of this compound, [Ni(II)L₂]. researchgate.netresearchgate.net Using DFT and Time-Dependent DFT (TD-DFT), researchers have calculated the optimized geometry, vibrational frequencies (FT-IR), and electronic absorption spectra. These theoretical predictions show excellent agreement with experimental data, validating the computational models. researchgate.netresearchgate.net Such models allow for the detailed analysis of molecular orbitals, spin-density plots, and the nature of electronic transitions, providing insights that are difficult to obtain through experiments alone. researchgate.netresearchgate.net

Future computational work could focus on:

Screening Catalysts: Modeling the performance of various transition metal complexes of this compound in proposed catalytic cycles to predict reaction barriers and identify promising candidates for experimental validation.

Designing New Ligands: Predicting how structural modifications to the ligand would affect its electronic properties and, consequently, the reactivity of its metal complexes. nih.gov

Understanding Reaction Mechanisms: Elucidating the step-by-step mechanisms of reactions catalyzed by this compound-metal complexes.

Table 1: Comparison of Experimental and Computationally Predicted Data for [Ni(II)(this compound)₂]

| Property | Experimental Value | Calculated Value (TD-DFT) | Reference |

|---|---|---|---|

| Electronic Absorption (λ_max) | ~368 nm | 378 nm | researchgate.netresearchgate.net |

| Electronic Absorption (λ_max) | ~255 nm | 331 nm | researchgate.netresearchgate.net |

| Electronic Absorption (d-d transition) | 760 nm | 751 nm | researchgate.netresearchgate.net |

Expanding Applications in Supramolecular Assembly and Advanced Materials

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. wikipedia.org The this compound structure is well-suited for this field due to its capacity for hydrogen bonding and C–H···π interactions, which have been confirmed through structural analysis. nih.govresearchgate.net These interactions can be harnessed to direct the self-assembly of molecules into complex and functional supramolecular architectures.

An emerging opportunity lies in using this scaffold to create advanced materials with novel photophysical or electronic properties. Researchers have successfully synthesized tetracoordinated organoboron complexes using picolinamide ligands. frontiersin.org These materials were found to be active for aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent in the aggregated or solid state. Designing AIE-active materials based on the this compound core could lead to new applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). frontiersin.org

Furthermore, the coordination capabilities of this compound make it an attractive building block for metal-organic frameworks (MOFs) and coordination polymers. bldpharm.comkyoto-u.ac.jp MOFs are crystalline materials with high porosity and tunable properties, with applications in gas storage, separations, and catalysis. rsc.orgnih.gov Future work could focus on synthesizing novel MOFs where this compound or its derivatives serve as the organic linker, potentially leading to materials with unique structural topologies and functions.

Design of Chemically Tunable Ligands for Fundamental Chemical Biology Studies

The N-phenylpicolinamide framework is a "privileged scaffold" in medicinal chemistry, appearing in molecules that target a range of biological systems. There is immense potential in designing chemically tunable ligands based on this compound to probe fundamental questions in chemical biology.

One of the most promising areas is the development of allosteric modulators for G protein-coupled receptors (GPCRs). Derivatives of N-phenylpicolinamide have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for Parkinson's disease. researchgate.netnih.gov Similarly, novel picolinamide derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org

Future research can build on these successes by:

Fine-Tuning for Selectivity: Systematically modifying the substitution pattern on both the phenyl and pyridine rings to improve potency and selectivity for specific receptor subtypes.

Developing Molecular Probes: Incorporating reporter groups, such as fluorescent tags or photo-crosslinkers, to study ligand-receptor interactions and receptor trafficking.

Creating PET Radiotracers: The synthesis of carbon-11 (B1219553) or fluorine-18 (B77423) labeled picolinamide derivatives has been achieved, enabling non-invasive in vivo imaging of receptors like mGluR4 with Positron Emission Tomography (PET). researchgate.netnih.govbohrium.com Designing a PET tracer from the this compound scaffold could provide a valuable tool for studying neurological processes and diseases.

Table 2: Examples of Picolinamide Derivatives and Their Biological Applications

| Compound Derivative | Biological Target/Application | Reference |

|---|---|---|

| N-(4-chloro-3-[11C]methoxyphenyl)-2-picolinamide | PET radiotracer for mGluR4 | researchgate.net |

| N-(4-acetamido)phenylpicolinamides | Positive allosteric modulators of mGluR4 | nih.gov |

| Picolinamides with (thio)urea moieties | VEGFR-2 kinase inhibitors | nih.gov |

| N-(methylthiophenyl)picolinamide derivatives | Ligands for mGluR4 | nih.gov |

Q & A

Q. What are the established synthetic routes for N-(2-Methoxyphenyl)picolinamide?

this compound is synthesized via palladium-catalyzed coupling reactions. A representative method involves reacting N-(naphthalen-1-yl)picolinamide with substituted aryl halides (e.g., 4-iodoanisole) in the presence of Pd(OAc)₂, AgOAc, and tert-amyl alcohol at elevated temperatures (~140°C). Purification by column chromatography yields the product with high purity (up to 98% yield) . Alternative routes may utilize copper bromide (CuBr₂) or cesium acetate (CsOAc) as co-catalysts to optimize selectivity .

Q. How is the structural identity of this compound confirmed?

Characterization relies on a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Distinct signals for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and picolinamide moiety (aromatic protons at δ 7.0–8.5 ppm).

- HRMS : Molecular ion peaks matching the exact mass (C₁₃H₁₂N₂O₂; MW 228.25).

- X-ray crystallography : Confirms spatial arrangement, as demonstrated in the selenylated derivative (C₂₅H₂₀N₂O₂Se₂), revealing planar geometry and intermolecular hydrogen bonding .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally related picolinamide derivatives exhibit:

- Enzyme inhibition : Binding to CYP450 isoforms (e.g., CYP2E1, CYP1A2) in hepatic microsomes, as shown in metabolic studies of its hydroxylamine derivative .

- Anticancer potential : Analogous compounds with methoxyphenyl groups demonstrate activity against tumor cell lines via apoptosis induction .

Advanced Research Questions

Q. How do metabolic pathways influence the compound’s bioactivity and toxicity?

this compound’s hydroxylamine metabolite is enzymatically converted to reactive intermediates (e.g., o-nitrosoanisole) in hepatic microsomes. Species-specific differences exist:

- Rat microsomes : Predominantly reduce the metabolite to o-anisidine via CYP2B1/2, with minimal oxidative conversion.

- Rabbit microsomes : Generate oxidative products (e.g., o-aminophenol) via CYP1A1/2, linked to DNA adduct formation . Methodological Note: Use NADPH-supplemented microsomal assays with CYP-specific inducers (e.g., β-naphthoflavone for CYP1A) to elucidate metabolic pathways.

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses?

Key variables include:

- Catalyst system : Pd(OAc)₂ with AgOAC enhances aryl coupling efficiency compared to CuBr₂.

- Solvent : Tert-amyl alcohol improves solubility of aromatic intermediates.

- Temperature : Reactions at 110–140°C for 12–24 hours maximize conversion . Data contradiction: Yields vary between 49% (alkylation) and 98% (arylation), highlighting substrate-dependent reactivity .

Q. How does structural modification impact biological activity compared to analogs?

Comparative studies of picolinamide derivatives reveal:

- Thiazolo[5,4-c]pyridin-2-yl analogs : Exhibit enhanced antimicrobial activity due to the thiazole ring’s electronegativity .

- Morpholinopyrimidin-5-yl derivatives : Show anti-inflammatory effects via kinase inhibition, attributed to the morpholine moiety’s solubility . Experimental design: Use SAR tables (e.g., IC₅₀ values against target enzymes) to prioritize substituents for functionalization .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in metabolic data across species?

Rat and rabbit microsomal studies show divergent metabolite profiles for N-(2-Methoxyphenyl)hydroxylamine:

- Rats : Predominant reduction to o-anisidine (CYP2B1/2).

- Rabbits : Oxidation to o-aminophenol (CYP1A1/2) . Recommendation: Cross-validate using human hepatocyte models or recombinant CYP isoforms to predict human metabolic outcomes.

Q. What analytical challenges arise in characterizing reactive intermediates?

Reactive metabolites (e.g., nitroso derivatives) are unstable at neutral pH but detectable via HPLC under acidic conditions (pH 4.5). Use trapping agents (e.g., glutathione) or low-temperature LC-MS to stabilize transient species .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.